molecular formula C8H8Cl2S2 B12099014 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene CAS No. 78176-67-7

1,5-Dichloro-2,4-bis(methylsulfanyl)benzene

Cat. No.: B12099014
CAS No.: 78176-67-7
M. Wt: 239.2 g/mol
InChI Key: CDUKUDGLQKXDTM-UHFFFAOYSA-N
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Description

Benzene, 1,5-dichloro-2,4-bis(methylthio)- is an organic compound with the molecular formula C8H8Cl2S2 It is characterized by the presence of two chlorine atoms and two methylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-2,4-bis(methylthio)- typically involves the chlorination of a suitable benzene derivative followed by the introduction of methylthio groups. One common method is the reaction of 1,5-dichloro-2,4-dinitrobenzene with sodium methylthiolate under controlled conditions to replace the nitro groups with methylthio groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Types of Reactions:

    Oxidation: Benzene, 1,5-dichloro-2,4-bis(methylthio)- can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorine atoms or the benzene ring itself, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced benzene derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzene, 1,5-dichloro-2,4-bis(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,5-dichloro-2,4-bis(methylthio)- exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and methylthio groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Benzene, 1,5-dichloro-2,4-bis(methylsulfinyl)-
  • Benzene, 1,4-dichloro-
  • Benzene, 1,2-bis(chloromethyl)-

Comparison: Benzene, 1,5-dichloro-2,4-bis(methylthio)- is unique due to the specific positioning of its chlorine and methylthio groups, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications. For instance, the sulfinyl derivative may have different oxidation states and reactivity compared to the methylthio compound.

Properties

CAS No.

78176-67-7

Molecular Formula

C8H8Cl2S2

Molecular Weight

239.2 g/mol

IUPAC Name

1,5-dichloro-2,4-bis(methylsulfanyl)benzene

InChI

InChI=1S/C8H8Cl2S2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3

InChI Key

CDUKUDGLQKXDTM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Cl)SC

Origin of Product

United States

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